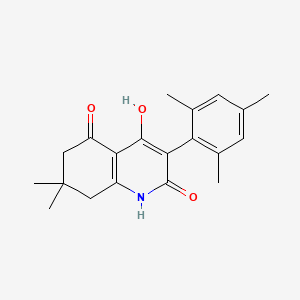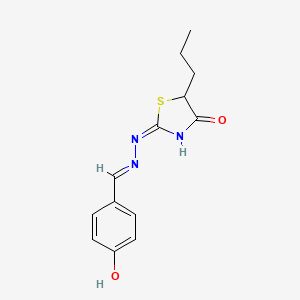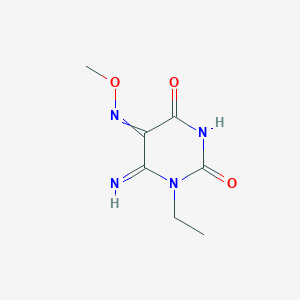![molecular formula C20H21N3O3S B15284786 2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15284786.png)
2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylaniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring. The intermediate product is then reacted with 2-methoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Quinoline-2,4-diones: These compounds also have a thiazole ring and are known for their pharmaceutical applications.
Uniqueness
2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylanilino group and a methoxyphenylacetamide moiety makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H21N3O3S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-[2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-13-8-10-14(11-9-13)21-20-23-19(25)17(27-20)12-18(24)22-15-6-4-5-7-16(15)26-2/h4-11,17H,3,12H2,1-2H3,(H,22,24)(H,21,23,25) |
InChI-Schlüssel |
RHYHQOLHFPQCAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B15284708.png)
![4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B15284713.png)

![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide](/img/structure/B15284725.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15284735.png)

![10H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B15284755.png)



![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B15284784.png)
